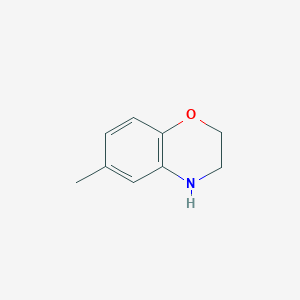
4-Bromo-L-phenylalanine
Übersicht
Beschreibung
4-Bromo-L-phenylalanine is an organic compound and a derivative of the amino acid L-phenylalanine. It is characterized by the substitution of a bromine atom at the 4th position of the phenyl ring. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-L-phenylalanine can be synthesized through several methods. One common method involves the bromination of L-phenylalanine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction typically proceeds under mild conditions, ensuring the selective bromination at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, protecting groups such as Boc (tert-butyloxycarbonyl) can be used to protect the amino group during the bromination process, followed by deprotection to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the phenyl ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-L-phenylalanine, while coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is incorporated into proteins to study protein structure and function.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and radiolabeled compounds for imaging studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules
Wirkmechanismus
The mechanism by which 4-Bromo-L-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the protein. Additionally, the compound can act as a substrate for enzymes, allowing the study of enzyme specificity and activity .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-L-phenylalanine: Similar in structure but with an iodine atom instead of bromine.
4-Chloro-L-phenylalanine: Contains a chlorine atom at the 4th position.
4-Nitro-L-phenylalanine: Substituted with a nitro group at the 4th position.
Uniqueness: 4-Bromo-L-phenylalanine is unique due to the specific reactivity of the bromine atom, which allows for selective transformations and interactions. Its use in cross-coupling reactions and as a probe in biological studies highlights its versatility compared to other halogenated phenylalanine derivatives .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24250-84-8 | |
| Record name | 4-Bromo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-bromo-L-phenylalanine used in structural biology studies, as seen in the calcitonin receptor research?
A1: Halogens like bromine are heavier atoms that diffract X-rays more strongly than lighter atoms. This property makes this compound, when incorporated into proteins, a useful tool in X-ray crystallography. [] The presence of bromine in the salmon calcitonin analog helps determine the structure of the complex with the calcitonin receptor ectodomain. [] This structural information is crucial for understanding the receptor's interactions with its ligands.
Q2: How does the presence of this compound as a contaminant affect protein engineering using 4-iodo-L-phenylalanine?
A2: The research highlights that even a small contamination (3%) of this compound in a 4-iodo-L-phenylalanine sample can lead to significant incorporation (21%) of the former into the target protein during cell-free protein synthesis. [] This undesired incorporation can interfere with downstream applications that rely on the unique properties of 4-iodo-L-phenylalanine, such as chemoselective modifications. Purification of the 4-iodo-L-phenylalanine building block is therefore crucial for successful and controlled protein engineering. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
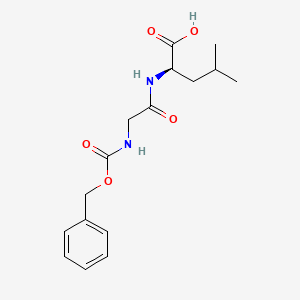
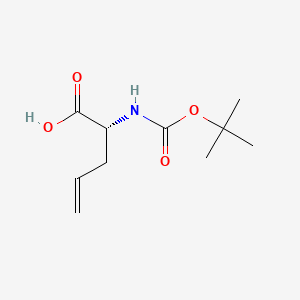
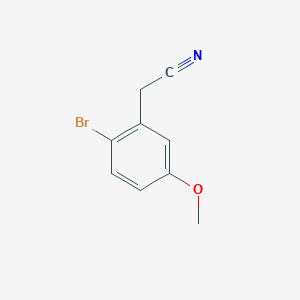
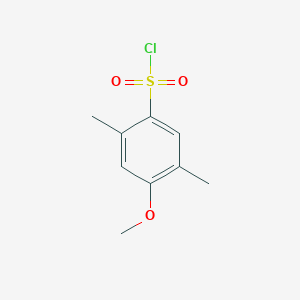
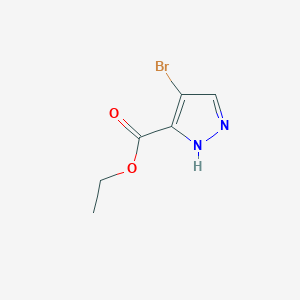

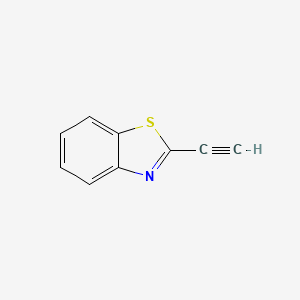
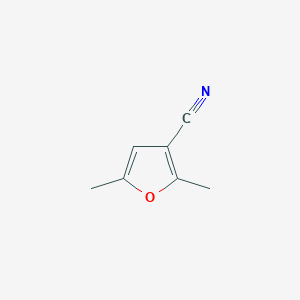
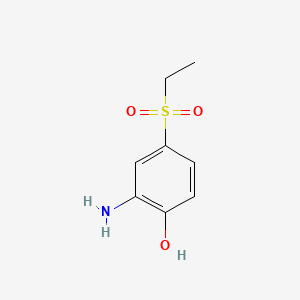
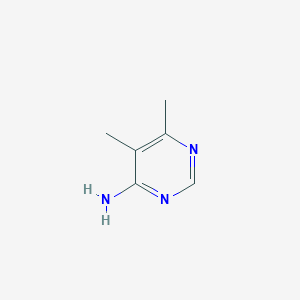
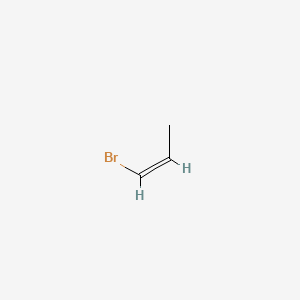
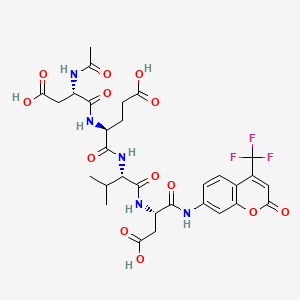
![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)
